Welcome to the BenchChem Online Store!
molecular formula C13H10Cl2 B8253832 p-Chlorbenzhydrylchlorid

p-Chlorbenzhydrylchlorid

Cat. No. B8253832
M. Wt: 237.12 g/mol
InChI Key: ALKWTKGPKKAZMN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05308840

Procedure details

A mixture of 4-chlorobenzhydryl chloride (5.32 g, 22.4 mmol), isopropanol (80 ml) and sodium iodide (3.41 g, 22.8 mmol) was stirred at room temperature for 30 minutes. Thereto was added homopiperazine (11.2 g, 112 mmol), and the mixture was stirred at 95° C. for 18 hours. The solvent was distilled off, and the concentrate was poured into a saturated aqueous solution of sodium hydrogencarbonate and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated. The thus-obtained crude product was used for the next reaction without purification.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6](Cl)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[I-].[Na+].[NH:18]1[CH2:24][CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>C(O)(C)C>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]([N:18]2[CH2:24][CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
ClC1=CC=C(C(C2=CC=CC=C2)Cl)C=C1
Name
Quantity
3.41 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
N1CCNCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 95° C. for 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
the concentrate was poured into a saturated aqueous solution of sodium hydrogencarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The thus-obtained crude product
CUSTOM
Type
CUSTOM
Details
was used for the next reaction without purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=C(C(C2=CC=CC=C2)N2CCNCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.